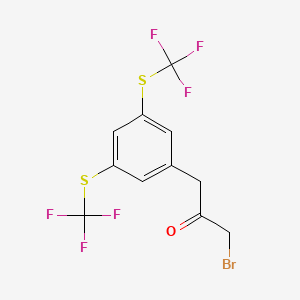

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Description

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a bromine atom at the 3-position and a 3,5-bis(trifluoromethylthio)phenyl group. The bromine atom may act as a leaving group, making the compound a candidate for nucleophilic substitution reactions in synthetic chemistry.

Properties

Molecular Formula |

C11H7BrF6OS2 |

|---|---|

Molecular Weight |

413.2 g/mol |

IUPAC Name |

1-[3,5-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C11H7BrF6OS2/c12-5-7(19)1-6-2-8(20-10(13,14)15)4-9(3-6)21-11(16,17)18/h2-4H,1,5H2 |

InChI Key |

VKIMCQAGHSPSEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents, where 3,5-bis(trifluoromethyl)phenyl magnesium bromide is reacted with 3-bromopropanone under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azides or thiols.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromopropanone moiety can also participate in covalent bonding with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one

- Key Differences : Replaces -SCF₃ groups with -SCH₃.

- Impact : The absence of fluorine reduces electron-withdrawing effects and lipophilicity, likely decreasing metabolic stability and bioavailability compared to the trifluoromethylthio analog .

- Molecular Formula : C₁₁H₁₃BrOS₂ vs. C₁₁H₉BrF₆S₂O (estimated for the target compound).

- Molar Mass : 305.25 g/mol vs. ~435.22 g/mol (estimated).

- Physicochemical Properties: Density: 1.45 g/cm³ (predicted) vs. higher expected for the fluorinated compound due to increased molecular weight . Boiling Point: 394.9°C (predicted) vs.

1,3-Bis(4-bromophenyl)-2-propanone

- Key Differences : Features two 4-bromophenyl groups instead of a single 3,5-bis(trifluoromethylthio)phenyl group.

- Impact : The symmetrical structure and bromine placement may favor different reactivity (e.g., cross-coupling reactions) but lack the electronic and steric effects of -SCF₃ .

- Molecular Formula : C₁₅H₁₂Br₂O.

3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

- Key Differences : Replaces the propan-2-one-bromine moiety with an isothiocyanate (-NCS) group.

- Applications : Used in synthesizing thiourea derivatives for medicinal chemistry, as seen in .

Physicochemical and Reactivity Comparison

Research Findings and Implications

- Fluorine’s Role : The trifluoromethylthio groups likely increase lipophilicity (logP) by ~1–2 units compared to methylthio analogs, improving membrane permeability .

- Future Directions : Structural analogs in (e.g., thiourea derivatives) suggest the target compound could serve as a precursor for bioactive molecules via nucleophilic substitution or ketone reduction .

Biological Activity

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one, with the molecular formula C11H7BrF6OS2 and a molecular weight of 413.2 g/mol, is an organic compound characterized by its complex structure. This compound features a phenyl ring substituted with trifluoromethylthio groups and a bromopropanone moiety, which enhances its lipophilicity and potential biological interactions . The unique structural attributes suggest that it may exhibit significant biological activity, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to the presence of trifluoromethylthio groups, which enhance its ability to penetrate cellular membranes. The bromopropanone moiety acts as an electrophile, allowing for interactions with nucleophilic sites in biological molecules. This interaction can potentially inhibit key enzymes or disrupt cellular processes, making it a candidate for pharmacological studies .

Biological Activity

Research into the biological activity of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one has indicated several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that compounds with trifluoromethylthio groups may possess antimicrobial properties. The mechanism typically involves interaction with microbial enzymes or receptors .

- Anticancer Properties : There is emerging evidence that this compound may exhibit anticancer effects through the inhibition of cancer cell proliferation and induction of apoptosis in specific cancer cell lines .

- Enzyme Inhibition : The electrophilic nature of the bromopropanone moiety allows for interactions with various enzymes, potentially leading to inhibition of metabolic pathways critical for cellular function .

Case Studies

Several studies have been conducted to assess the biological effects of related compounds, providing insights into the potential applications of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a structurally similar compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

- Antimicrobial Efficacy : Another study focused on a related compound showed promising results against Gram-positive bacteria, suggesting that the trifluoromethylthio substitution enhances antimicrobial activity by disrupting bacterial cell membranes .

Comparative Analysis

To better understand the unique properties of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one | C11H8BrF6OS2 | Contains a single trifluoromethylthio group; used in similar applications. |

| 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one | C11H8BrF6OS2 | Similar structure but different substitution pattern; potential for different biological activities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.